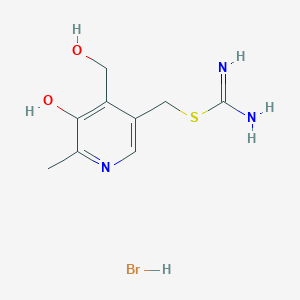
Pyridoxine-5-isothiuronium bromide
Descripción general
Descripción
Pyridoxine, also known as Vitamin B6, is one of the vitamins included in the Vitamin B complex. It’s necessary for the proper function of sugars, fats, and proteins in the body. It’s also necessary for the development of the brain, nerves, skin, and many other parts of the body .
Synthesis Analysis
The active endogenous metabolites of Pyridoxine, pyridoxal phosphate and pyridoxamine phosphate, are the most important coenzymes involved in a wide range of biochemical reactions necessary for cell activity . The flavin mononucleotide-dependent PNPOx enzyme converts pyridoxine 5′-phosphate and pyridoxamine 5′-phosphate into PLP .Molecular Structure Analysis
Pyridoxal 5′-phosphate (PLP) is one of the active forms of vitamin B6, which is produced by pyridoxal kinase-mediated reactions. PLP-dependent enzymes catalyze a wide variety of reaction types and usually have a conserved lysine residue in the active site for PLP binding .Chemical Reactions Analysis
The versatility of reactions catalyzed by pyridoxal 5′-phosphate (PLP) enzymes is largely due to the chemistry of their extraordinary catalyst. PLP is necessary for many reactions involving amino acids .Aplicaciones Científicas De Investigación
Pyridoxine in Clinical Toxicology
Pyridoxine, also known as vitamin B6, plays a significant role in various enzymatic pathways related to amino acid metabolism. Its primary biologically active form is pyridoxal 5-phosphate. In clinical toxicology, pyridoxine has been utilized as an antidote in various acute intoxications. These include isoniazid overdose, Gyromitra mushroom poisoning, and hydrazine exposure. It is also recommended for converting glyoxylic acid into glycine in ethylene glycol poisoning. However, the effectiveness of pyridoxine in other indicated poisonings, such as crimidine poisoning and zipeprol-induced seizures, lacks significant supporting data. The use of pyridoxine or its congener metadoxine in enhancing ethanol metabolism and improving vigilance in acute alcohol intoxication is still a subject of controversy (Lheureux, Penaloza, & Gris, 2005).
Kinetic Study of Reactions and Determination in Pharmaceuticals
Pyridoxine has been studied in reactions involving N-bromosuccinimide, which have been monitored potentiometrically using a bromide-selective electrode. The overall rate constants and activation energies for these reactions have been calculated. A procedure based on these reactions was developed for determining pyridoxine in pharmaceutical preparations, demonstrating its utility in pharmaceutical analysis (Halvatzis, Timotheou-Potamia, & Efstathiou, 1993).
Synthesis and Characterization for Antibacterial Agents
Novel compounds synthesized using pyridoxine, like ammonium salts of O,O-diorganyl dithiophosphoric acids (DTPA), have shown promising antibacterial properties. These compounds, especially when complexed with chiral monoterpenyl DTPA, displayed effective antibacterial activity against Gram-positive bacteria and antibiotic-resistant bacteria from burn wounds, including MRSA. These findings highlight the potential of pyridoxine-derived compounds in developing new antibacterial agents for treating skin and wound infections (Dang et al., 2019).
Pyridoxine in Neurological Disorders
Pyridoxine dependency is recognized as one of the first genetically mediated seizure disorders. The condition is characterized by early onset seizures that are responsive to pyridoxine. There are other major seizure disorders in young children, such as West syndrome, where high-dose pyridoxine is used as a treatment method. This highlights the crucial role of pyridoxine in managing certain neurological conditions (Baxter, 2001).
Pyridoxine in Biochemical Reactions and Metabolism
The diversity of biochemical reactions involving pyridoxine is notable, with over 100 pyridoxal phosphate (PLP) dependent enzymes. These enzymes are involved in the catabolism of various amino acids. Pyridoxine plays a critical role in the synthesis of neurotransmitters like dopamine, norepinephrine, serotonin, and gamma-aminobutyric acid (GABA), all synthesized by PLP-dependent enzymes. This underscores the importance of pyridoxine in neurobiology and its impact on the nervous system (Dakshinamurti et al., 1990).
Mecanismo De Acción
Propiedades
IUPAC Name |
[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.BrH/c1-5-8(14)7(3-13)6(2-12-5)4-15-9(10)11;/h2,13-14H,3-4H2,1H3,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHQIUUOLFXMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CSC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946489 | |
| Record name | [5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridoxine-5-isothiuronium bromide | |
CAS RN |
23679-46-1 | |
| Record name | Pyridoxine-5-isothiuronium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023679461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



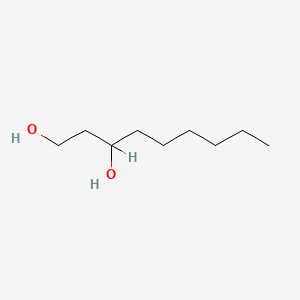
![4-Hydroxybenzo[H]quinoline](/img/structure/B3369446.png)
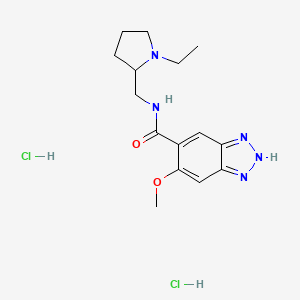
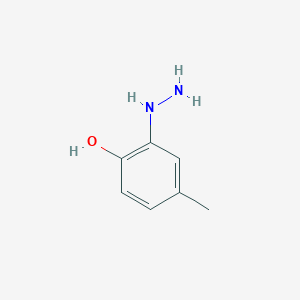

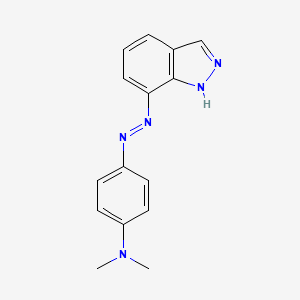
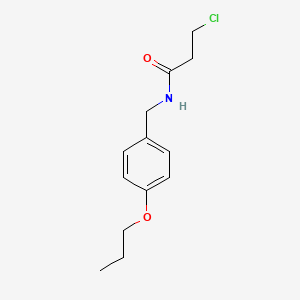
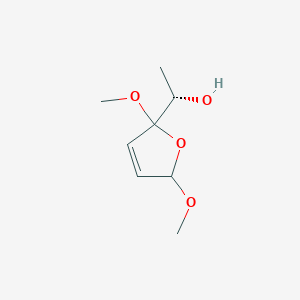
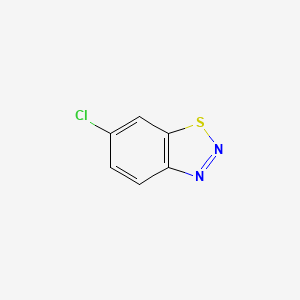
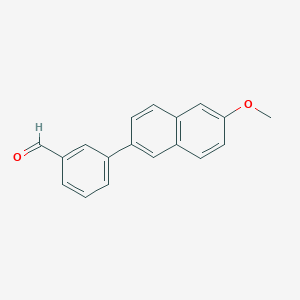
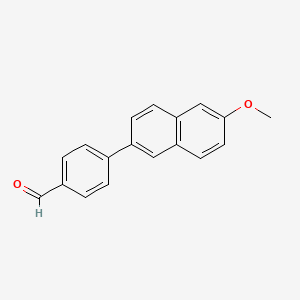
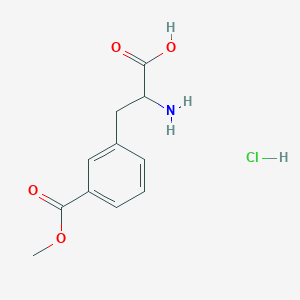

![Butanamide, 2-[[3,3'-dichloro-4'-[[1-[[(2,4-dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-4-yl]azo]-3-oxo-N-phenyl-](/img/structure/B3369545.png)